1-ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-Ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a 2-methylpropyl group, and a nitro group attached to the pyrazole ring, along with a carboxamide functional group
Preparation Methods
The synthesis of 1-ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with ethylamine and 2-methylpropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group, which can then participate in further functionalization reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes or binding sites of receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the target protein and the context of the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-N-(2-methylpropyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the 2-methylpropyl group, which may affect its chemical reactivity and biological activity.
1-Ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may result in different chemical and biological properties.
1-Ethyl-N-(2-methylpropyl)-4-amino-1H-pyrazole-5-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
2-ethyl-N-(2-methylpropyl)-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-4-13-9(8(6-12-13)14(16)17)10(15)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYUBILASCRJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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